Diarylide Yellow

Catalog No.
S523641
CAS No.
5102-83-0
M.F
C36H34Cl2N6O4
M. Wt
685.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diarylide Yellow

CAS Number

5102-83-0

Product Name

Diarylide Yellow

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[2-[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-ylidene]hydrazinyl]phenyl]phenyl]hydrazinylidene]-N-(2,4-dimethylphenyl)-3-oxobutanamide

Molecular Formula

C36H34Cl2N6O4

Molecular Weight

685.6 g/mol

InChI

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,41-42H,1-6H3,(H,39,47)(H,40,48)

InChI Key

IAFBRPFISOTXSO-DNTKMCMCSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C(=NNC2=C(C=C(C=C2)C3=CC(=C(C=C3)NN=C(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C(=O)C)C

solubility

Soluble in DMSO

Synonyms

2,2'-(3,3'-dichloro-4,4'- biphenylylene)bis(azo)bis(2',4'-acetoacetoxylidide), C.I. pigment yellow 13

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=NNC2=C(C=C(C=C2)C3=CC(=C(C=C3)NN=C(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C(=O)C)C

The exact mass of the compound C.I. Pigment Yellow 13 is 684.2019 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5336. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

Material Science Research

  • Polymer Dyeing

    Due to its good transparency and compatibility with various polymers, PY 13 finds use in coloring plastics for research purposes. Its properties like lightfastness and heat resistance are crucial for creating stable colored samples for material degradation studies [].

  • Sensor Development

    Research explores PY 13's potential use in developing chemical sensors. The pigment's interaction with specific chemicals can induce changes in its optical properties, which can be measured to detect the presence of target molecules [].

Physics and Chemistry Research

  • Photophysical Studies

    PY 13's well-defined molecular structure and strong light absorption characteristics make it a suitable candidate for photophysical studies. Researchers can investigate light-matter interactions, such as fluorescence and energy transfer processes, using PY 13 as a model system [].

  • Pigment stability testing

    PY 13, with varying grades of lightfastness available, serves as a reference material in studies on pigment stability and degradation mechanisms. By comparing its behavior under different conditions to other pigments, researchers can develop more durable coloring materials [].

Diarylide Yellow refers to a class of organic pigments primarily used in various applications such as printing inks, coatings, and plastics. These pigments are characterized by their vibrant yellow to yellow-green hues and are known for their stability and low solubility in water. The most common variant, Pigment Yellow 12, is widely utilized in the four-color printing process, making it essential in both commercial and home printing applications. Diarylide pigments have largely replaced cadmium sulfide pigments due to their lower toxicity and environmental impact .

PY 13 can pose certain safety hazards:

  • Skin irritation: Prolonged contact may cause skin irritation or allergic reactions.
  • Inhalation hazard: Inhalation of dust particles can irritate the respiratory tract.
  • Environmental impact: Improper disposal of PY 13 can potentially harm the environment.

Precautionary measures:

  • Wear appropriate personal protective equipment (PPE) like gloves and respirators while handling PY 13.
  • Ensure proper ventilation in work areas.
  • Dispose of waste according to local regulations.

  • Formation Reaction: The primary reaction involves the coupling of doubly diazotized aromatic diamines (such as derivatives of benzidine) with acetoacetanilides. This reaction forms the azo bond that is characteristic of diarylide pigments.
  • Decomposition: When subjected to high temperatures (above 200 °C), Diarylide Yellow can degrade, releasing potentially harmful compounds such as 3,3'-dichlorobenzidine, a recognized carcinogen .

The most common synthesis methods for Diarylide Yellow include:

  • Diazotization and Coupling: This method involves the diazotization of aromatic amines followed by coupling with acetoacetanilides. Variations in the starting materials can yield different diarylide yellow pigments.
  • Amine-Free Processes: Recent advancements have led to the development of amine-free methods that produce easily dispersible diarylide yellow compositions. This approach improves the environmental profile of the synthesis process .

Diarylide Yellow pigments are extensively used in various industries:

  • Printing Inks: They are a staple in color printing processes, particularly in offset and flexographic printing.
  • Coatings: Used in protective coatings due to their stability and resistance to fading.
  • Plastics: Employed as colorants in plastic products due to their durability and non-toxicity.
  • Textiles: Utilized in dyeing processes for fabrics .

Studies on Diarylide Yellow have focused on its interactions with other chemicals and its environmental behavior:

  • Chemical Stability: Research indicates that Diarylide Yellow exhibits good stability under normal conditions but can degrade under extreme heat or when exposed to strong oxidizing agents.
  • Environmental Impact: There is ongoing research into how degradation products affect ecosystems, particularly concerning the release of hazardous substances during thermal decomposition .

Diarylide Yellow shares structural similarities with other azo dyes and pigments. Here are some comparable compounds:

Compound NameChemical StructureKey Features
Pigment Yellow 13C36H34Cl2N6O4Similar applications; slightly different hue
Pigment Yellow 81C24H22Cl2N4O4Known for its brightness; used in similar fields
Pigment Yellow 83C26H24Cl2N4O4Offers higher lightfastness than Diarylide Yellow
Pigment Yellow 14C18H16Cl2N4O4More soluble; used in textile applications

Uniqueness of Diarylide Yellow

Diarylide Yellow distinguishes itself through its specific synthesis route involving benzidine derivatives and acetoacetanilides, leading to unique color properties and stability profiles that are not found in simpler azo dyes or other pigment classes. Its widespread use in commercial printing further highlights its significance compared to similar compounds.

Diarylide Yellow pigments represent the most extensively utilized yellow colorants in the global printing ink industry, commanding a dominant market position through their exceptional technical performance characteristics [1]. These synthetic organic pigments are fundamental components in modern printing applications, with Pigment Yellow 12 serving as one of the three primary colored pigments essential for four-color process printing [1]. The ubiquitous nature of diarylide yellows in commercial printing applications stems from their superior transparency, high gloss properties, and excellent tinting strength that enables optimal color reproduction across diverse printing technologies [2].

The printing ink sector demonstrates the highest consumption of diarylide yellow pigments, representing approximately 35-40% of total market volume [1] [2]. Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, and Pigment Yellow 83 constitute the primary variants employed in ink formulations, each offering distinct performance advantages for specific printing applications [1] [3] [4]. In offset printing applications, these pigments deliver exceptional optical density and gloss characteristics while maintaining low strike-through properties and excellent storage stability [5]. The rheological properties of diarylide yellows particularly benefit mill base technology implementations with high pigment loading capabilities [5].

Publication gravure ink manufacturing extensively relies on specialized diarylide yellow formulations designed for high-volume commercial printing operations [5]. The transparency characteristics of these pigments enable transparent grade applications in printing inks, particularly for producing metallic gold shades on foil substrates [6]. Water-based ink systems benefit from the excellent dispersibility and stability properties of diarylide yellows, while solvent-based formulations utilize their superior solvent fastness characteristics [7] [8]. The pigments demonstrate exceptional performance in flexographic printing applications, where their rheological properties and color strength contribute to consistent print quality across extended production runs [8] [9].

Heat-set printing applications require pigments capable of withstanding elevated processing temperatures without color degradation or chemical decomposition [10]. Diarylide yellow pigments exhibit thermal stability ratings between 180-220°C, making them suitable for most commercial printing processes [7] [11] [12]. The lightfastness ratings of 5-7 on the standardized scale ensure adequate color retention in printed materials exposed to indoor lighting conditions [7] [13] [14].

Replacement of Cadmium Sulfide in Coatings

The transition from cadmium-based yellow pigments to diarylide yellow alternatives represents a significant technological advancement in the coatings industry, driven by environmental regulations and health considerations [2] [15]. Diarylide yellows have successfully displaced cadmium sulfide from numerous coating applications through their comparable color performance and superior safety profile [1]. This substitution has been particularly prominent in architectural coatings, industrial finishes, and automotive paint systems where environmental compliance requirements necessitate heavy metal-free formulations [2] [15].

Pigment Yellow 83 serves as the primary replacement for cadmium yellows in coating applications, offering excellent weather resistance and heat stability properties essential for exterior applications [16] [17]. The pigment demonstrates superior weatherfastness ratings of 4-5 on the standardized scale, providing adequate durability for outdoor exposure conditions [16] [18]. Industrial coating formulations benefit from the excellent opacity and hiding power characteristics of diarylide yellows, enabling reduced pigment loading requirements while maintaining color intensity [19].

Automotive coating applications utilize diarylide yellows for their exceptional resistance to environmental degradation and chemical exposure [17]. The pigments exhibit excellent acid and alkali resistance ratings of 5 on the standardized scale, ensuring color stability when exposed to industrial atmospheric conditions [7] [12]. Powder coating systems particularly benefit from the thermal stability characteristics of diarylide yellows, which maintain color integrity during the elevated temperature curing processes required for powder coating applications [20] [17].

The coatings industry represents approximately 25-30% of total diarylide yellow consumption, demonstrating the successful integration of these pigments as cadmium replacements [20]. Architectural water-based coating systems utilize diarylide yellows for their excellent alkali resistance and color retention properties [17]. Solvent-based industrial coatings benefit from the superior solvent fastness characteristics, with ratings of 5 on the standardized scale ensuring color stability in aggressive solvent environments [7] [12].

General industrial paint applications extensively employ diarylide yellows for their cost-effectiveness and performance reliability [17] [18]. The pigments provide excellent value-in-use characteristics through their high tinting strength and superior dispersibility properties [17]. Road marking paint formulations utilize specialized diarylide yellow grades designed for maximum opacity and weather resistance in demanding outdoor applications [17].

Plastic and Polymer Coloration Challenges

Plastic coloration with diarylide yellow pigments presents unique technical challenges related to thermal processing conditions, chemical compatibility, and migration resistance requirements [21] [22]. The elevated processing temperatures required for many thermoplastic polymers approach or exceed the thermal stability limits of certain diarylide yellow pigments, necessitating careful selection and formulation optimization [23]. Processing temperatures above 200°C can result in pigment decomposition and the formation of potentially harmful degradation products, including dichlorobenzidine compounds [7] [24].

The thermal stability characteristics of diarylide yellows vary significantly among different pigment types, with heat resistance ratings ranging from 199°C to 290°C depending on the specific chemical structure and processing conditions [7] [11] [25]. Pigment Yellow 110 demonstrates exceptional thermal stability up to 290°C in high-density polyethylene applications, making it suitable for high-temperature polymer processing [25]. However, traditional diarylide yellows such as Pigment Yellow 83 exhibit thermal decomposition at temperatures exceeding 200°C, limiting their applicability in high-temperature thermoplastic systems [7] [24].

Chemical compatibility between diarylide yellow pigments and polymer additives represents a critical consideration in plastic coloration applications [21] [22]. Potential interactions between pigment chemistry and processing stabilizers can result in color instability, reduced thermal properties, or migration problems [22]. The particulate nature of diarylide yellows can alter polymer structure and mechanical properties, particularly when pigment loading exceeds optimal concentration levels [21]. Excessive colorant addition frequently results in flexibility loss and compromised mechanical performance [21].

Migration resistance properties vary among diarylide yellow pigments, with ratings typically ranging from 3-5 on the standardized scale [7] [12]. Pigment Yellow 83 demonstrates superior migration resistance characteristics, making it suitable for applications requiring minimal colorant migration into contact materials [16]. Plasticized polyvinyl chloride systems benefit from the excellent migration resistance of certain diarylide yellows, even at relatively low pigment concentrations [16].

Polyolefin coloration applications utilize diarylide yellows for their excellent heat stability and color retention properties [6] [17]. Polypropylene fiber coloration benefits from specialized diarylide yellow grades designed for high-temperature processing conditions [25]. Engineering plastic applications require careful evaluation of pigment-polymer compatibility to ensure optimal performance characteristics [22]. The regulatory considerations for plastic applications vary by intended use, with food contact applications requiring specific approval and compliance with migration limits [26].

Food Packaging Compliance Considerations

Food packaging applications of diarylide yellow pigments require strict adherence to regulatory standards governing food contact substances and migration limits established by federal authorities [27] [28]. The Food and Drug Administration classification system distinguishes between color additives intended for direct food contact and colorants used in packaging materials that may have indirect food contact potential [28] [29]. Diarylide yellow pigments utilized in food packaging applications must comply with specific migration limits and demonstrate safety through comprehensive toxicological evaluation [28].

Certain diarylide yellow pigments have received Food and Drug Administration approval under Title 21 Code of Federal Regulations Section 178.3297 for use in food packaging applications [17]. Pigment Yellow 13 and Pigment Yellow 17 represent approved variants for food contact applications, provided they meet specified purity requirements and migration limits [30] [17]. The approval process requires demonstration that potential migration levels remain below established safety thresholds for anticipated use conditions [28].

Migration testing protocols evaluate the potential transfer of pigment components from packaging materials into food simulants under various storage and processing conditions [27] [28]. The low solubility characteristics of diarylide yellows in aqueous and lipophilic media contribute to their suitability for food packaging applications [31]. However, elevated temperature processing conditions or extended storage periods may increase migration potential, requiring careful evaluation under realistic use scenarios [27].

Regulatory compliance considerations extend beyond federal approval to include adherence to good manufacturing practices and quality control standards [30] [28]. Food packaging applications require consistent batch-to-batch quality and demonstrated absence of prohibited impurities such as primary aromatic amines [6] [24]. Advanced analytical testing methods ensure compliance with established migration limits and verify the absence of potentially harmful degradation products [30].

The European regulatory framework establishes additional requirements for food contact materials, including specific migration limits and overall migration thresholds [30]. International harmonization efforts seek to establish consistent global standards for food packaging colorants, though regional variations in regulatory requirements persist [27]. Manufacturers must maintain comprehensive documentation demonstrating compliance with applicable regulations across all intended markets [28].

Printing ink applications for food packaging require specialized formulations designed to minimize migration potential while maintaining print quality and adhesion properties [9]. The selection of appropriate diarylide yellow grades for food packaging printing depends on the specific packaging material, intended food contact conditions, and regulatory requirements [28]. Barrier layer technologies can further reduce migration potential in multilayer packaging structures [27].

Artistic Pigment Formulations for Visual Arts

Professional artist pigment formulations incorporate diarylide yellow pigments to provide reliable color performance, lightfastness characteristics, and handling properties essential for fine art applications [2] [32]. The visual arts sector represents approximately 5-8% of total diarylide yellow consumption, though this market segment demands the highest quality standards and performance consistency [32] [33]. Pigment Yellow 83 serves as the primary diarylide yellow utilized in artist paint formulations, offering excellent lightfastness ratings and superior color strength [2] [32].

The lightfastness characteristics of diarylide yellows in artist applications demonstrate ratings of 6-7 on the standardized scale, providing excellent resistance to ultraviolet degradation under typical gallery lighting conditions [2] [32]. American Society for Testing and Materials testing protocols establish standardized procedures for evaluating pigment lightfastness in various media, including oil, acrylic, and watercolor systems [2]. Independent testing laboratories confirm the excellent lightfastness performance of quality diarylide yellow formulations across multiple paint media [34].

Oil painting applications benefit from the excellent oil absorption characteristics of diarylide yellows, which require approximately 58 grams of linseed oil per 100 grams of pigment to form a coherent paste [2]. The transparency characteristics of diarylide yellows enable effective glazing techniques while maintaining sufficient tinting strength for direct painting applications [32]. Professional oil color manufacturers utilize pharmaceutical-grade processing to ensure consistent quality and performance in artist formulations [35].

Acrylic paint systems incorporate diarylide yellows for their excellent compatibility with acrylic polymer binders and superior color retention properties [32] [33]. The semi-transparent characteristics of Pigment Yellow 83 provide versatility in mixing applications and enable the creation of luminous color effects [32]. Fluid acrylic formulations benefit from the excellent dispersibility and rheological properties of diarylide yellows [33].

Watercolor applications utilize diarylide yellows for their excellent transparency and clean mixing characteristics [2]. The pigments demonstrate good performance in watercolor media, though lightfastness ratings may decrease in thin glazes or high dilution applications [36]. Professional watercolor manufacturers employ specialized grinding techniques to optimize particle size distribution and ensure consistent performance characteristics [2].

Encaustic and wax-based paint systems successfully incorporate diarylide yellows through specialized processing techniques [35]. Water-soluble wax paints utilize diarylide yellows for their excellent color strength and compatibility with natural wax binders [35]. The thermal stability characteristics of diarylide yellows make them suitable for encaustic applications requiring heat manipulation [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; OtherSolid; WetSolid

XLogP3

10.7

Exact Mass

684.2019

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O8RYS681QI

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 479 of 480 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5102-83-0

Wikipedia

Pigment_Yellow_13

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PA; PC; (E)PS
Plastics -> Pigments agents

General Manufacturing Information

All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-: ACTIVE

Dates

Last modified: 08-15-2023
1: Costanzo S, De Curtis A, Di Castelnuovo A, Persichillo M, Bonaccio M, Pounis G, Cerletti C, Donati MB, de Gaetano G, Iacoviello L; Moli-sani Study Investigators. Serum vitamin D deficiency and risk of hospitalization for heart failure: Prospective results from the Moli-sani study. Nutr Metab Cardiovasc Dis. 2018 Mar;28(3):298-307. doi: 10.1016/j.numecd.2017.11.008. Epub 2017 Dec 7. PubMed PMID: 29331539.
2: Squizzato A, Bellesini M, Takeda A, Middeldorp S, Donadini MP. Clopidogrel plus aspirin versus aspirin alone for preventing cardiovascular events. Cochrane Database Syst Rev. 2017 Dec 14;12:CD005158. doi: 10.1002/14651858.CD005158.pub4. Review. PubMed PMID: 29240976.
3: Dong D, Mu Z, Wang W, Xin N, Song X, Shao Y, Zhao C. Prognostic value of long noncoding RNA ZFAS1 in various carcinomas: a meta-analysis. Oncotarget. 2017 Sep 20;8(48):84497-84505. doi: 10.18632/oncotarget.21100. eCollection 2017 Oct 13. PubMed PMID: 29137442; PubMed Central PMCID: PMC5663614.
4: Bonaccio M, Di Castelnuovo A, Bonanni A, Costanzo S, Persichillo M, Cerletti C, Donati MB, de Gaetano G, Iacoviello L; INHES Study Investigators. Socioeconomic status and impact of the economic crisis on dietary habits in Italy: results from the INHES study. J Public Health (Oxf). 2017 Nov 8:1-10. doi: 10.1093/pubmed/fdx144. [Epub ahead of print] PubMed PMID: 29126288.
5: Bonaccio M, Ruggiero E, Di Castelnuovo A, Costanzo S, Persichillo M, De Curtis A, Cerletti C, Donati MB, de Gaetano G, Iacoviello L; Moli-sani study Investigators. Fish intake is associated with lower cardiovascular risk in a Mediterranean population: Prospective results from the Moli-sani study. Nutr Metab Cardiovasc Dis. 2017 Oct;27(10):865-873. doi: 10.1016/j.numecd.2017.08.004. Epub 2017 Aug 23. PubMed PMID: 28967596.
6: Cao X, MacNaughton P, Laurent JC, Allen JG. Radon-induced lung cancer deaths may be overestimated due to failure to account for confounding by exposure to diesel engine exhaust in BEIR VI miner studies. PLoS One. 2017 Sep 8;12(9):e0184298. doi: 10.1371/journal.pone.0184298. eCollection 2017. PubMed PMID: 28886109; PubMed Central PMCID: PMC5590909.
7: Squizzato A, Suter MB, Nerone M, Giugliano RP, Dentali F, Maresca AM, Campiotti L, Grandi AM, Guasti L. PCSK9 inhibitors for treating dyslipidemia in patients at different cardiovascular risk: a systematic review and a meta-analysis. Intern Emerg Med. 2017 Oct;12(7):1043-1053. doi: 10.1007/s11739-017-1708-7. Epub 2017 Jul 10. PubMed PMID: 28695455.
8: Bartalena L, Veronesi G, Krassas GE, Wiersinga WM, Marcocci C, Marinò M, Salvi M, Daumerie C, Bournaud C, Stahl M, Sassi L, Azzolini C, Boboridis KG, Mourits MP, Soeters MR, Baldeschi L, Nardi M, Currò N, Boschi A, Bernard M, von Arx G, Perros P, Kahaly GJ; European Group on Graves’ Orbitopathy (EUGOGO). Does early response to intravenous glucocorticoids predict the final outcome in patients with moderate-to-severe and active Graves' orbitopathy? J Endocrinol Invest. 2017 May;40(5):547-553. doi: 10.1007/s40618-017-0608-z. Epub 2017 Feb 7. PubMed PMID: 28176220.
9: Comi C, Ferrari M, Marino F, Magistrelli L, Cantello R, Riboldazzi G, Bianchi ML, Bono G, Cosentino M. Polymorphisms of Dopamine Receptor Genes and Risk of L-Dopa-Induced Dyskinesia in Parkinson's Disease. Int J Mol Sci. 2017 Jan 24;18(2). pii: E242. doi: 10.3390/ijms18020242. PubMed PMID: 28125015; PubMed Central PMCID: PMC5343779.
10: Dentali F, Mumoli N, Prisco D, Fontanella A, Di Minno MN. Efficacy and safety of extended thromboprophylaxis for medically ill patients. A meta-analysis of randomised controlled trials. Thromb Haemost. 2017 Feb 28;117(3):606-617. doi: 10.1160/TH16-08-0595. Epub 2017 Jan 12. PubMed PMID: 28078350.
11: Giannì ML, Bezze E, Sannino P, Stori E, Plevani L, Roggero P, Agosti M, Mosca F. Facilitators and barriers of breastfeeding late preterm infants according to mothers' experiences. BMC Pediatr. 2016 Nov 8;16(1):179. PubMed PMID: 27821185; PubMed Central PMCID: PMC5100217.
12: Cappabianca G, Ferrarese S, Musazzi A, Terrieri F, Corazzari C, Matteucci M, Beghi C. Predictive factors of long-term survival in the octogenarian undergoing surgical aortic valve replacement: 12-year single-centre follow-up. Heart Vessels. 2016 Nov;31(11):1798-1805. Epub 2016 Feb 3. PubMed PMID: 26843194.
13: Leo M, Bartalena L, Rotondo Dottore G, Piantanida E, Premoli P, Ionni I, Di Cera M, Masiello E, Sassi L, Tanda ML, Latrofa F, Vitti P, Marcocci C, Marinò M. Effects of selenium on short-term control of hyperthyroidism due to Graves' disease treated with methimazole: results of a randomized clinical trial. J Endocrinol Invest. 2017 Mar;40(3):281-287. doi: 10.1007/s40618-016-0559-9. Epub 2016 Oct 12. PubMed PMID: 27734319.
14: Ferrari M, Comi C, Marino F, Magistrelli L, De Marchi F, Cantello R, Riboldazzi G, Bono G, Cosentino M. Polymorphisms of dopamine receptor genes and risk of visual hallucinations in Parkinson's patients. Eur J Clin Pharmacol. 2016 Nov;72(11):1335-1341. Epub 2016 Aug 6. PubMed PMID: 27497990.
15: Vigorito E, Kuchenbaecker KB, Beesley J, Adlard J, Agnarsson BA, Andrulis IL, Arun BK, Barjhoux L, Belotti M, Benitez J, Berger A, Bojesen A, Bonanni B, Brewer C, Caldes T, Caligo MA, Campbell I, Chan SB, Claes KB, Cohn DE, Cook J, Daly MB, Damiola F, Davidson R, Pauw Ad, Delnatte C, Diez O, Domchek SM, Dumont M, Durda K, Dworniczak B, Easton DF, Eccles D, Edwinsdotter Ardnor C, Eeles R, Ejlertsen B, Ellis S, Evans DG, Feliubadalo L, Fostira F, Foulkes WD, Friedman E, Frost D, Gaddam P, Ganz PA, Garber J, Garcia-Barberan V, Gauthier-Villars M, Gehrig A, Gerdes AM, Giraud S, Godwin AK, Goldgar DE, Hake CR, Hansen TV, Healey S, Hodgson S, Hogervorst FB, Houdayer C, Hulick PJ, Imyanitov EN, Isaacs C, Izatt L, Izquierdo A, Jacobs L, Jakubowska A, Janavicius R, Jaworska-Bieniek K, Jensen UB, John EM, Vijai J, Karlan BY, Kast K, Investigators K, Khan S, Kwong A, Laitman Y, Lester J, Lesueur F, Liljegren A, Lubinski J, Mai PL, Manoukian S, Mazoyer S, Meindl A, Mensenkamp AR, Montagna M, Nathanson KL, Neuhausen SL, Nevanlinna H, Niederacher D, Olah E, Olopade OI, Ong KR, Osorio A, Park SK, Paulsson-Karlsson Y, Pedersen IS, Peissel B, Peterlongo P, Pfeiler G, Phelan CM, Piedmonte M, Poppe B, Pujana MA, Radice P, Rennert G, Rodriguez GC, Rookus MA, Ross EA, Schmutzler RK, Simard J, Singer CF, Slavin TP, Soucy P, Southey M, Steinemann D, Stoppa-Lyonnet D, Sukiennicki G, Sutter C, Szabo CI, Tea MK, Teixeira MR, Teo SH, Terry MB, Thomassen M, Tibiletti MG, Tihomirova L, Tognazzo S, van Rensburg EJ, Varesco L, Varon-Mateeva R, Vratimos A, Weitzel JN, McGuffog L, Kirk J, Toland AE, Hamann U, Lindor N, Ramus SJ, Greene MH, Couch FJ, Offit K, Pharoah PD, Chenevix-Trench G, Antoniou AC. Fine-Scale Mapping at 9p22.2 Identifies Candidate Causal Variants That Modify Ovarian Cancer Risk in BRCA1 and BRCA2 Mutation Carriers. PLoS One. 2016 Jul 27;11(7):e0158801. doi: 10.1371/journal.pone.0158801. eCollection 2016. PubMed PMID: 27463617; PubMed Central PMCID: PMC4963094.
16: Stoccoro A, Di Bucchianico S, Uboldi C, Coppedè F, Ponti J, Placidi C, Blosi M, Ortelli S, Costa AL, Migliore L. A panel of in vitro tests to evaluate genotoxic and morphological neoplastic transformation potential on Balb/3T3 cells by pristine and remediated titania and zirconia nanoparticles. Mutagenesis. 2016 Sep;31(5):511-29. doi: 10.1093/mutage/gew015. Epub 2016 Apr 7. PubMed PMID: 27056944.
17: Loraschi A, Bellantonio P, Bortolon F, Capra R, Cavalla P, Costantino G, Lugaresi A, Martinelli V, Marrosu MG, Patti F, Rottoli M, Salvetti M, Sola P, Solaro C, Klersy C, Marino F, Zaffaroni M, Cosentino M. Use of herbal remedies by multiple sclerosis patients: a nation-wide survey in Italy. Neurol Sci. 2016 Apr;37(4):613-22. doi: 10.1007/s10072-016-2519-8. Epub 2016 Feb 19. PubMed PMID: 26895323.
18: Tomisti L, Urbani C, Rossi G, Latrofa F, Sardella C, Manetti L, Lupi I, Marcocci C, Bartalena L, Curzio O, Martino E, Bogazzi F. The presence of anti-thyroglobulin (TgAb) and/or anti-thyroperoxidase antibodies (TPOAb) does not exclude the diagnosis of type 2 amiodarone-induced thyrotoxicosis. J Endocrinol Invest. 2016 May;39(5):585-91. doi: 10.1007/s40618-015-0426-0. Epub 2016 Jan 13. PubMed PMID: 26759156.
19: Ageno W, Bosch J, Cucherat M, Eikelboom JW. Nadroparin for the prevention of venous thromboembolism in nonsurgical patients: a systematic review and meta-analysis. J Thromb Thrombolysis. 2016 Jul;42(1):90-8. doi: 10.1007/s11239-015-1294-3. Review. PubMed PMID: 26497987.
20: Serati M, Di Dedda MC, Bogani G, Sorice P, Cromi A, Uccella S, Lapenna M, Soligo M, Ghezzi F. Position in the second stage of labour and de novo onset of post-partum urinary incontinence. Int Urogynecol J. 2016 Feb;27(2):281-6. doi: 10.1007/s00192-015-2829-z. Epub 2015 Sep 4. PubMed PMID: 26337426.

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